N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative characterized by a 3,5-dimethyl-substituted benzofuran core. Key structural features include:
- N-(3-fluorobenzyl): A fluorinated benzyl group at the 3-position, which may influence lipophilicity and receptor interactions.
- N-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring, contributing to polarity and metabolic stability.
- 3,5-dimethylbenzofuran: Methyl groups at positions 3 and 5 of the benzofuran ring, likely enhancing steric effects and modulating electronic properties.
Properties
Molecular Formula |
C22H22FNO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-6-7-20-19(10-14)15(2)21(28-20)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3 |
InChI Key |
RLADYERLLRCRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
Medicinally, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Key Research Findings and Implications
- Sulfone vs. Oxygenated Heterocycles : The sulfone group in the target compound may improve metabolic stability compared to oxygenated analogs like cyprofuram .
- Regulatory Standards : Pharmacopeial requirements for dissolution testing (e.g., USP41) suggest that analogs with similar solubility profiles may require stringent quality controls .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including neuroprotective effects, antioxidant properties, and interactions with various biological systems.
The synthesis of this compound involves the reaction of benzofuran derivatives with thiophene and fluorobenzyl amines, resulting in a complex structure that exhibits unique chemical properties. The key structural features include:
- Benzofuran moiety : Known for its biological activity.
- Thiophene ring : Contributes to the compound's reactivity and stability.
- Fluorobenzyl group : Enhances lipophilicity and potential receptor interactions.
Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit significant neuroprotective effects. A study evaluated several derivatives for their ability to protect against NMDA-induced excitotoxicity in cultured rat cortical neurons. Among these, compounds with specific substitutions showed considerable protective action:
- Compound 1f : Exhibited potent neuroprotective action comparable to memantine at a concentration of 30 μM.
- Mechanism : The proposed mechanism involves the inhibition of excitotoxic pathways and modulation of oxidative stress responses.
Antioxidant Activity
Antioxidant assays demonstrated that certain derivatives can scavenge free radicals effectively. The structure-activity relationship (SAR) studies revealed:
- Substitutions at R2 and R3 positions : Methyl (-CH3) and hydroxyl (-OH) groups enhance antioxidant activity by reducing reactive oxygen species (ROS) levels.
- In vitro assays : Compounds were tested against DPPH radicals and lipid peroxidation, showing significant inhibition percentages.
Case Studies
A series of case studies have been documented to illustrate the biological effects of this compound:
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effect against excitotoxicity.
- Methodology : Primary cultured rat cortical neurons were exposed to NMDA with varying concentrations of the compound.
- Results : Significant reduction in neuronal death was observed at concentrations above 100 μM.
-
Antioxidant Efficacy :
- Objective : To evaluate the antioxidant capacity in a lipid peroxidation model.
- Methodology : Rat brain homogenates were treated with the compound, followed by measurement of malondialdehyde (MDA) levels.
- Findings : The compound demonstrated a dose-dependent decrease in MDA levels, indicating effective lipid protection.
Data Summary
| Property | Measurement/Result |
|---|---|
| Neuroprotection | Comparable to memantine at 30 μM |
| Antioxidant Activity | Significant DPPH scavenging |
| Lipid Peroxidation Inhibition | Dose-dependent reduction in MDA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
